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molecular formula C11H18O6 B8353426 1-Methyl 6-tert.-butyl 2-hydroxy-4-oxoadipate

1-Methyl 6-tert.-butyl 2-hydroxy-4-oxoadipate

Cat. No. B8353426
M. Wt: 246.26 g/mol
InChI Key: CATITNIUWVBKHC-UHFFFAOYSA-N
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Patent
US05214197

Procedure details

A mixture of THF (133.05 ml), methanol (66.52 ml) and triethylborane (1M in THF) (72.71 ml) was stirred at room temperature for one hour in an argon atmosphere. To a solution of 1-methyl 6-tert.-butyl 2-hydroxy-4-oxoadipate (12.79 g, 51.94 mmol) in THF (312 ml) cooled to -78° C., the above boran solution was dropwise added over 45 minutes. After stirring the mixture at -78° C. for 50 minutes, sodium borohydride (2.26 g, 59.72 mmol) was added in one portion, followed by stirring at -78° C. for 3 hours. After dropwise adding a mixed solvent of acetic acid and methanol (1:1) (54 ml) to the reaction solution at -78° C. over 15 minutes, the solution was stirred for additional 15 minutes. The resulting mixture was poured in a 5 % solution of ammonium chloride (511 ml) and stirred for 15 minutes. After adjusting pH to 7.5, the organic layer was evaporated off under reduced pressure. After adding 10 % aqueous hydrogen peroxide (104 ml) and adjusting pH of the mixture to 7, a 5 % aqueous solution of sodium sulfite (312 ml) was added, followed by stirring at room temperature for 40 minutes. Then the mixture was extracted with ethyl acetate, and organic layers were colleted, dried over sodium sulfate and concentrated under reduced pressure. The residue was subjected to silica gel column chromatography (hexane:acetone=2:1) to give pure 1-methyl 6-tert.-butyl 2,4-dihydroxyadipate (11.22 g, 45.19 mmol). Yield, 87 %.
Quantity
12.79 g
Type
reactant
Reaction Step One
Name
Quantity
312 mL
Type
solvent
Reaction Step One
Quantity
2.26 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
511 mL
Type
reactant
Reaction Step Three
Quantity
72.71 mL
Type
reactant
Reaction Step Four
Name
Quantity
133.05 mL
Type
solvent
Reaction Step Four
Quantity
66.52 mL
Type
solvent
Reaction Step Four
Quantity
54 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(B(CC)CC)C.[OH:8][CH:9]([CH2:14][C:15](=[O:24])[CH2:16][C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])[C:10]([O:12][CH3:13])=[O:11].[BH4-].[Na+].[Cl-].[NH4+]>C1COCC1.CO.C(O)(=O)C>[OH:8][CH:9]([CH2:14][CH:15]([OH:24])[CH2:16][C:17]([O:19][C:20]([CH3:22])([CH3:21])[CH3:23])=[O:18])[C:10]([O:12][CH3:13])=[O:11] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
12.79 g
Type
reactant
Smiles
OC(C(=O)OC)CC(CC(=O)OC(C)(C)C)=O
Name
Quantity
312 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.26 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
511 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
72.71 mL
Type
reactant
Smiles
C(C)B(CC)CC
Name
Quantity
133.05 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
66.52 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
54 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for one hour in an argon atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the above boran solution was dropwise added over 45 minutes
Duration
45 min
STIRRING
Type
STIRRING
Details
After stirring the mixture at -78° C. for 50 minutes
Duration
50 min
STIRRING
Type
STIRRING
Details
by stirring at -78° C. for 3 hours
Duration
3 h
STIRRING
Type
STIRRING
Details
the solution was stirred for additional 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
stirred for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the organic layer was evaporated off under reduced pressure
ADDITION
Type
ADDITION
Details
After adding 10 % aqueous hydrogen peroxide (104 ml)
ADDITION
Type
ADDITION
Details
a 5 % aqueous solution of sodium sulfite (312 ml) was added
STIRRING
Type
STIRRING
Details
by stirring at room temperature for 40 minutes
Duration
40 min
EXTRACTION
Type
EXTRACTION
Details
Then the mixture was extracted with ethyl acetate, and organic layers
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC(C(=O)OC)CC(CC(=O)OC(C)(C)C)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 45.19 mmol
AMOUNT: MASS 11.22 g
YIELD: CALCULATEDPERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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